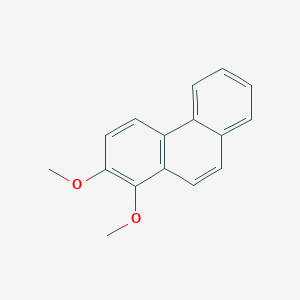
1,2-Dimethoxyphenanthrene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dimethoxyphenanthrene is an organic compound belonging to the phenanthrene family, characterized by a phenanthrene backbone with methoxy groups at the 1 and 2 positions. Phenanthrenes are polycyclic aromatic hydrocarbons that are widely found in nature and have significant biological and chemical properties
准备方法
Synthetic Routes and Reaction Conditions
1,2-Dimethoxyphenanthrene can be synthesized through several methods. One common synthetic route involves the methoxylation of phenanthrene derivatives. For example, the bromination of 9-bromophenanthrene followed by a CuI-catalyzed methoxylation reaction can yield methoxyphenanthrene derivatives . Another method involves the reaction of phenanthrenequinone with dimethyl sulfate in the presence of sodium dithionite and tetrabutylammonium bromide, followed by purification through chromatographic methods .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
1,2-Dimethoxyphenanthrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the phenanthrene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like bromine, chlorine, and various electrophiles can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted phenanthrenes, quinones, and dihydrophenanthrenes, depending on the specific reaction conditions and reagents used .
科学研究应用
1,2-Dimethoxyphenanthrene has a wide range of applications in scientific research, including:
作用机制
The mechanism of action of 1,2-Dimethoxyphenanthrene involves its interaction with specific molecular targets and pathways. For example, it can modulate the activity of enzymes and receptors involved in cellular signaling pathways. The compound’s methoxy groups play a crucial role in its binding affinity and specificity towards these targets . Additionally, its aromatic structure allows it to intercalate with DNA, potentially leading to cytotoxic effects .
相似化合物的比较
1,2-Dimethoxyphenanthrene can be compared with other methoxyphenanthrene derivatives, such as:
2,6-Dihydroxy-5,8-dimethoxyphenanthrene: Isolated from Pleione praecox and known for its α-glucosidase inhibitory activity.
3,5,7-Trihydroxy-1,2-dimethoxyphenanthrene: Found in Coelogyne cristata and studied for its potential biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.
属性
CAS 编号 |
122950-71-4 |
|---|---|
分子式 |
C16H14O2 |
分子量 |
238.28 g/mol |
IUPAC 名称 |
1,2-dimethoxyphenanthrene |
InChI |
InChI=1S/C16H14O2/c1-17-15-10-9-13-12-6-4-3-5-11(12)7-8-14(13)16(15)18-2/h3-10H,1-2H3 |
InChI 键 |
QLMDBQBZWJCDLT-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C2=C(C=C1)C3=CC=CC=C3C=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















